11-Hydroxytetrahydrocannabinol (11-OH-THC) is a metabolite of Δ9-Tetrahydrocannabinol (THC), the primary psychoactive compound in cannabis. While THC is responsible for the initial intoxicating effects of cannabis use, 11-OH-THC is believed to be the main contributor to the psychoactive effects experienced after THC is processed by the body []. Due to this, researchers have a keen interest in understanding the potential therapeutic applications of 11-OH-THC.
Studies have explored the potential of 11-OH-THC for pain management due to its analgesic properties. Evidence suggests it may interact with the endocannabinoid system, a network of receptors throughout the body that plays a role in pain perception [].
Research suggests 11-OH-THC may possess anti-inflammatory properties. This is significant because chronic inflammation is associated with various health conditions [].
11-OH-THC is being investigated for its potential to reduce nausea and vomiting, particularly in patients undergoing chemotherapy [].
Some studies have explored the use of 11-OH-THC for treating neurological disorders like epilepsy, with promising initial results [].
Research is ongoing to determine if 11-OH-THC has anti-tumor properties and could be beneficial in cancer treatment [].
11-Hydroxytetrahydrocannabinol is a significant metabolite of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is formed primarily in the liver through the action of cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, during the metabolism of delta-9-tetrahydrocannabinol after cannabis consumption. Structurally, 11-hydroxytetrahydrocannabinol features a hydroxyl group at the 11th carbon position, which distinguishes it from its precursor and enhances its psychoactive properties. This alteration significantly increases its potency, making it approximately 2-3 times more potent than delta-9-tetrahydrocannabinol when administered orally .
The mechanism of action of 11-OH-THC is not fully understood but is believed to involve its interaction with cannabinoid receptors, similar to THC []. These receptors are part of the endocannabinoid system, which plays a role in various physiological processes. More research is needed to elucidate the specific contributions of 11-OH-THC to the overall effects of cannabis use.
11-OH-THC is not typically encountered in its isolated form. As a metabolite of THC, it inherits some of the potential hazards associated with cannabis use, including:
The metabolic pathway of 11-hydroxytetrahydrocannabinol begins with the ingestion of delta-9-tetrahydrocannabinol, which is subsequently converted into 11-hydroxytetrahydrocannabinol by liver enzymes. The process can be summarized as follows:
11-Hydroxytetrahydrocannabinol exhibits significant psychoactive effects due to its high binding affinity for cannabinoid receptors, particularly the CB1 receptor. Its potency allows it to penetrate the blood-brain barrier more effectively than delta-9-tetrahydrocannabinol, resulting in more pronounced cognitive and perceptual effects . Research indicates that this compound may be beneficial for managing chronic pain and insomnia due to its enhanced psychoactivity and longer duration of effects compared to delta-9-tetrahydrocannabinol .
While 11-hydroxytetrahydrocannabinol is primarily synthesized in vivo through the metabolism of delta-9-tetrahydrocannabinol, laboratory synthesis can also be achieved through chemical hydroxylation methods. Common synthetic approaches include:
The primary applications of 11-hydroxytetrahydrocannabinol are in therapeutic contexts, particularly for conditions such as:
Research on the interactions of 11-hydroxytetrahydrocannabinol with other compounds is ongoing. Studies have indicated that it may exhibit synergistic effects when combined with other cannabinoids or terpenes found in cannabis. Additionally, its role as a potential inhibitor against viral proteases has been explored, showing promise in preliminary studies against COVID-19 .
Several compounds share structural similarities with 11-hydroxytetrahydrocannabinol, each exhibiting unique pharmacological properties:
Compound Name | Structural Feature | Potency Compared to Delta-9-Tetrahydrocannabinol | Key Characteristics |
---|---|---|---|
Delta-8-Tetrahydrocannabinol | Similar structure with slight variation | Less potent than delta-9-tetrahydrocannabinol | Milder psychoactive effects |
11-Nor-Delta-9-Tetrahydrocannabinol | Inactive metabolite | Not psychoactive | Used primarily for drug testing |
Delta-10-Tetrahydrocannabinol | Similar structure | Comparable potency | Emerging interest in therapeutic applications |
Cannabidiol | Non-psychoactive | Not applicable | Known for anti-inflammatory properties |
The uniqueness of 11-hydroxytetrahydrocannabinol lies in its enhanced potency and distinct metabolic pathway compared to these similar compounds. Its ability to produce stronger psychoactive effects makes it particularly relevant in both therapeutic and recreational contexts .
Irritant;Health Hazard
Bland, T.M.,Haining, R.L.,Tracy, T.S., et al. CYP2C-catalyzed Δ9-tetrahydrocannabinol metabolism: Kinetics, pharmacogenetics and interaction with phenytoin. Biochem. Pharmacol. 70(7), 1096-1103 (2005).
Bland, T.M., Haining, R.L., Tracy, T.S., et al. CYP2C-catalyzed Δ9-tetrahydrocannabinol metabolism: Kinetics, pharmacogenetics and interaction with phenytoin. Biochem. Pharmacol. 70(7), 1096-1103 (2005).
Coles, R., Clements, T.T., Nelson, G.J., et al. Simultaneous analysis of the Δ9-THC metabolites 11-nor-9-carboxy-Δ9-THC and 11-hydroxy-Δ9-THC in meconium by GC-MS. J. Anal. Toxicol. 29(6), 522-527 (2016).
Kraemer T, Paul LD (August 2007). "Bioanalytical procedures for determination of drugs of abuse in blood". Analytical and Bioanalytical Chemistry. 388 (7): 1415–1435. doi:10.1007/s00216-007-1271-6. PMID 17468860. S2CID 32917584.
Huestis MA (2005). "Pharmacokinetics and metabolism of the plant cannabinoids, delta9-tetrahydrocannabinol, cannabidiol and cannabinol". Handbook of Experimental Pharmacology. 168 (168): 657–690. doi:10.1007/3-540-26573-2_23. ISBN 3-540-22565-X. PMID 16596792.
Stout SM, Cimino NM (February 2014). "Exogenous cannabinoids as substrates, inhibitors, and inducers of human drug metabolizing enzymes: a systematic review". Drug Metabolism Reviews. 46 (1): 86–95. doi:10.3109/03602532.2013.849268. PMID 24160757.
Grotenhermen F (2003). "Pharmacokinetics and pharmacodynamics of cannabinoids". Clinical Pharmacokinetics. 42 (4): 327–360. doi:10.2165/00003088-200342040-00003. PMID 12648025.
Huestis MA, Henningfield JE, Cone EJ (1992). "Blood cannabinoids. I. Absorption of THC and formation of 11-OH-THC and THCCOOH during and after smoking marijuana". Journal of Analytical Toxicology. 16 (5): 276–282. doi:10.1093/jat/16.5.276. PMID 1338215.
Karschner EL, Schwilke EW, Lowe RH, Darwin WD, Herning RI, Cadet JL, Huestis MA (October 2009). "Implications of plasma Delta9-tetrahydrocannabinol, 11-hydroxy-THC, and 11-nor-9-carboxy-THC concentrations in chronic cannabis smokers". Journal of Analytical Toxicology. 33 (8): 469–477. doi:10.1093/jat/33.8.469. PMC 3159863. PMID 19874654.
Lemberger L, Martz R, Rodda B, Forney R, Rowe H (October 1973). "Comparative pharmacology of Delta9-tetrahydrocannabinol and its metabolite, 11-OH-Delta9-tetrahydrocannabinol". The Journal of Clinical Investigation. 52 (10): 2411–2417. doi:10.1172/JCI107431. PMC 302499. PMID 4729039.